5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-14(10-1-4-12-13(9-10)16-22-15-12)17-5-7-18(8-6-17)23(20,21)11-2-3-11/h1,4,9,11H,2-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKMFCFROABUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 352.4 g/mol. Its structure includes a piperazine ring substituted with a cyclopropanesulfonyl group and a benzothiadiazole moiety, which imparts distinct chemical properties.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
- Oxidation : Can yield sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : May produce amines or alcohols with reagents like lithium aluminum hydride.
- Substitution : Nucleophilic substitutions can occur at the piperazine ring with alkyl halides.
Biology
In biological research, 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is being investigated for its potential as a biochemical probe . Studies have shown its interaction with various molecular targets:
- PPARδ Agonism : Demonstrated significant agonist activity relevant to metabolic syndrome treatment (EC50 approximately 4.1 nM).
- Anticancer Potential : Similar compounds in the benzothiadiazole class have shown anticancer properties, suggesting this compound may exhibit selective potency against certain cancer cell lines.
Medicine
The therapeutic potential of this compound is being explored in treating various diseases. Its ability to modulate specific enzymes or receptors positions it as a candidate for drug development:
- Analgesic Effects : Research indicates that compounds with similar structures can inhibit pain pathways by affecting COX isoenzymes and neurotransmitter systems.
- Anticancer Applications : The unique structure may enhance selectivity against cancer cells compared to existing treatments.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties can lead to innovations in material science and catalysis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various contexts:
- PPARδ Agonism Study : In vitro studies showed that the compound significantly activates PPARδ pathways involved in lipid metabolism.
- Anticancer Research : A study indicated that derivatives of benzothiadiazoles exhibit cytotoxic effects on specific cancer cell lines, providing preliminary evidence for further exploration of this compound's anticancer potential.
Mechanism of Action
The mechanism of action of 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects : The benzothiadiazole core in the target compound is more electron-deficient than benzodioxine () or benzo[d]thiazole (), enhancing its suitability for charge-transfer applications .
- Substituent Influence : The cyclopropanesulfonyl group introduces steric hindrance and polar sulfonyl interactions, contrasting with nitroaryl () or benzyl groups, which may prioritize π-π stacking or hydrogen bonding .
- Synthetic Flexibility : Piperazine derivatives are commonly synthesized via nucleophilic substitution (e.g., benzyl chlorides in ) or acylation (e.g., bromoacetyl bromide in ). The target compound likely employs a similar acylation strategy to attach the cyclopropanesulfonyl-carbonyl moiety .
Biological Activity
5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a synthetic organic compound that belongs to the class of benzothiadiazoles. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted for its potential role as an inhibitor or modulator of various enzymes and receptors, which may influence metabolic pathways and cellular functions.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- PPARδ Agonism : The compound has been investigated for its activity as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which is relevant in treating metabolic syndrome. In vitro studies demonstrated significant agonist activity with an effective concentration (EC50) of approximately 4.1 nM .
- Anticancer Potential : Similar compounds in the benzothiadiazole class have shown anticancer properties, suggesting that this compound may exhibit similar effects. The unique structural features may enhance its selectivity and potency against certain cancer cell lines.
Study 1: PPARδ Agonist Activity
A study focusing on the optimization of piperazine derivatives revealed that modifications to the chemical structure could enhance binding affinity and selectivity for PPARδ. The lead compound demonstrated not only high in vitro activity but also significant effects on lipid profiles in vivo .
Study 2: Anticancer Activity
Research conducted on related benzothiadiazole derivatives indicated promising results against various cancer types. The mechanism was primarily through apoptosis induction and cell cycle arrest in cancer cells. Further investigations are needed to confirm if this compound exhibits similar mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine | Anticancer properties | Known for selective cytotoxicity |
| N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide | Treatment for pyruvate kinase deficiency | Demonstrated efficacy in metabolic disorders |
The comparison highlights the unique properties of this compound while also placing it within the context of other biologically active compounds.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Piperazine Functionalization : Introduce the cyclopropanesulfonyl group via nucleophilic substitution using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine) .
Benzothiadiazole Coupling : Employ coupling reagents like EDCI/HOBt to attach the 2,1,3-benzothiadiazole-5-carboxylic acid moiety to the modified piperazine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Yield optimization focuses on stoichiometric control, inert atmosphere, and low-temperature sulfonylation to minimize side reactions .
Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm, piperazine NH at δ 2.8–3.5 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., benzothiadiazole planarity, sulfonyl S=O bond ~1.43 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 393.08) .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity against enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, matrix metalloproteinases) based on structural analogs .
- Assay Design : Use fluorescence-based inhibition assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) with IC₅₀ determination. Include positive controls (e.g., acetazolamide) and validate via Lineweaver-Burk plots for mechanism analysis .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of the cyclopropanesulfonyl group to the piperazine ring?
- Methodological Answer :
- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to avoid over-sulfonylation .
- Solvent Optimization : Use dichloromethane instead of THF to reduce nucleophilicity of byproducts.
- Temperature Control : Maintain reaction at 0–5°C to suppress ring-opening of cyclopropane .
Q. How should discrepancies between computational predictions and experimental results in the compound’s binding affinity be analyzed?
- Methodological Answer :
- Docking vs. MD Simulations : Compare AutoDock Vina binding poses with molecular dynamics (MD) trajectories (e.g., 100 ns simulations in GROMACS) to assess conformational flexibility .
- Solvent Effects : Account for explicit water molecules in simulations, as hydrophobic pockets in enzymes may alter binding .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS, resolving entropy-enthalpy compensation discrepancies .
Q. What mechanistic insights can be gained from studying the hydrolysis stability of the sulfonyl-piperazine linkage under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-MS. The sulfonamide bond is stable at pH 7.4 but hydrolyzes in strong acids (pH <2) .
- Kinetic Analysis : Calculate hydrolysis rate constants (k) using pseudo-first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots informs shelf-life predictions .
Q. How can the electronic properties of the benzothiadiazole core be exploited in developing near-infrared (NIR) fluorescent probes?
- Methodological Answer :
- ICT Optimization : The benzothiadiazole’s electron-deficient core enhances intramolecular charge transfer (ICT) when paired with electron-donating groups (e.g., thiophene), shifting absorption/emission to NIR (650–900 nm) .
- Applications : Design ratiometric probes for H₂S detection in live cells by attaching reactive handles (e.g., azide groups) to the benzothiadiazole, leveraging its large Stokes shift (>150 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
